[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate
Description
[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate: is a complex organic compound that features multiple functional groups, including azide, polyethylene glycol (PEG) chains, and acetylated glucose
Properties
Molecular Formula |
C22H35N3O13 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3 |
InChI Key |
SBLCSGRZSLBMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate typically involves multiple steps:
Acetylation of Glucose: The initial step involves the acetylation of glucose to form tetra-acetylated glucose.
PEGylation: The next step is the attachment of a PEG chain to the acetylated glucose. This is achieved through a series of etherification reactions.
These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azide group in the compound can undergo substitution reactions, particularly in the presence of alkynes, leading to the formation of triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Triazoles: Formed from CuAAC reactions.
Hydroxylated Derivatives: Formed from hydrolysis of acetyl groups.
Scientific Research Applications
Drug Delivery Systems
The compound's azido group is particularly useful in click chemistry, which facilitates the conjugation of drugs to carriers. This property enhances the bioavailability and targeted delivery of therapeutic agents.
Case Study : A study demonstrated the use of azido-functionalized compounds for attaching anticancer drugs to nanoparticles, improving their efficacy against specific cancer cell lines while minimizing side effects .
Anticancer Research
Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The triacetylated sugar moiety contributes to its biological activity by enhancing solubility and cellular uptake.
Case Study : In vitro studies showed that modifications of the azido group led to increased antiproliferative activity against breast cancer cells, indicating its potential as a scaffold for developing new anticancer agents .
Bioconjugation Techniques
The azido group allows for bioorthogonal reactions, enabling the selective labeling of biomolecules in living systems without interfering with natural biochemical processes.
Case Study : Researchers utilized this compound in the synthesis of glycoprotein analogs through click chemistry, which provided insights into protein interactions and functions in cellular environments .
Synthesis of Glycosides
This compound serves as a precursor for synthesizing various glycosides, which are crucial in developing pharmaceuticals and understanding metabolic pathways.
Case Study : The synthesis of glycosides using this compound has been shown to enhance the stability and efficacy of drugs targeting carbohydrate-binding proteins .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate involves its ability to participate in bioorthogonal reactions. The azide group can react with alkynes to form stable triazole linkages, which can be used for targeted delivery of drugs or imaging agents. The PEG chain enhances solubility and reduces immunogenicity, making it suitable for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-tetra-Ac-beta-D-glucose: Similar in structure but with different PEG chain lengths and functional groups.
Tetraacetylated Glucose Derivatives: Compounds with similar acetylation but lacking the azide and PEG groups.
Uniqueness
The uniqueness of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate lies in its combination of azide, PEG, and acetylated glucose. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
Biological Activity
The compound [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate (CAS RN: 381716-33-2) is a complex organic molecule that has gained attention due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H31N3O12
- Molecular Weight : 505.477 g/mol
- IUPAC Name : [(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate]
The compound features multiple acetyloxy and azido groups that may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of drug delivery systems and potential therapeutic applications. The incorporation of azido groups allows for click chemistry applications, which are pivotal in bioconjugation and targeted drug delivery.
- Cellular Uptake : The azido groups facilitate cellular uptake through endocytosis mechanisms.
- Targeted Delivery : The compound can be modified to target specific cell types, enhancing the efficacy of therapeutic agents.
- Regulation of Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
Study 1: Antibody Conjugation
A study demonstrated the use of this compound in conjugating antibodies for targeted cancer therapy. The azido functionality allowed for the selective attachment of therapeutic agents to antibodies, enhancing their specificity towards tumor cells. The results indicated a significant increase in cytotoxicity against cancer cell lines compared to unmodified antibodies .
Study 2: In Vitro Efficacy
In vitro tests showed that the compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Study 3: Drug Delivery Systems
Research highlighted the effectiveness of this compound as a carrier for hydrophobic drugs. Its ability to form stable complexes with such drugs improved their solubility and bioavailability. The study reported enhanced therapeutic outcomes in animal models when using this compound as a delivery vehicle .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H31N3O12 |
| Molecular Weight | 505.477 g/mol |
| CAS Number | 381716-33-2 |
| IUPAC Name | [(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate] |
| Biological Activity | Effect |
|---|---|
| Antibody Conjugation | Enhanced specificity in targeting tumor cells |
| In Vitro Efficacy | Induction of apoptosis in cancer cell lines |
| Drug Delivery Systems | Improved solubility and bioavailability of hydrophobic drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
